Cyanoacetohydrazide

Anticancer Hydrazone Cytotoxicity

Cyanoacetohydrazide is a strategic bifunctional building block that combines an activated methylene nitrile with a nucleophilic hydrazide moiety, enabling unique cascade cyclization pathways inaccessible to simpler hydrazides or monofunctional nitriles. It directs reactions toward pyrazolo[3,4-b]pyridines rather than diazepinones, a critical regiodivergent advantage for medicinal chemistry teams constructing kinase-focused heterocyclic libraries. Its derivatives have demonstrated GI50 values as low as 0.05 μM against VEGFR-2, outperforming sorafenib. For oncology R&D, tuberculosis mechanism-of-action studies, or heterocyclic scaffold diversification, this compound delivers superior experimental outcomes and material efficiency.

Molecular Formula C3H5N3O
Molecular Weight 99.09 g/mol
CAS No. 140-87-4
Cat. No. B512044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanoacetohydrazide
CAS140-87-4
Synonymsalpha-cyanoacetic acid hydrazide
cyacetacide
cyacetazide
cyanazide
cyazide
dictycide
Molecular FormulaC3H5N3O
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESC(C#N)C(=O)NN
InChIInChI=1S/C3H5N3O/c4-2-1-3(7)6-5/h1,5H2,(H,6,7)
InChIKeyHPHBOJANXDKUQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN ALCOHOL;  VERY SOL IN WATER;  PRACTICALLY INSOL IN ETHER

Structure & Identifiers


Interactive Chemical Structure Model





Cyanoacetohydrazide (CAS 140-87-4): Core Synthetic and Biological Profile for Procurement Decisions


Cyanoacetohydrazide (2-cyanoacetohydrazide, CAS 140-87-4) is a bifunctional hydrazide featuring both an activated methylene nitrile and a hydrazide moiety, positioning it as a cornerstone intermediate in medicinal chemistry [1]. This small-molecule building block (molecular weight: 99.09 g/mol) exhibits a versatile reactivity profile, enabling its use in the construction of diverse heterocyclic systems, including pyrazoles, pyridines, thiophenes, and coumarins, many of which have demonstrated significant anticancer and antimicrobial activities [2]. Historically, the compound has been investigated for its antitubercular properties, showing a comparable mechanism to isoniazid, though with a simplified pharmacophore [3]. Modern applications have expanded to include its role as a precursor for VEGFR-2 kinase inhibitors and as a derivatization agent in LC-MS analyses, underscoring its sustained utility across drug discovery and analytical development workflows [4].

Why Cyanoacetohydrazide Cannot Be Swapped with Unfunctionalized Hydrazides or Nitriles in Critical Workflows


Procurement specialists and research teams cannot assume functional equivalence between cyanoacetohydrazide and simpler hydrazides (e.g., acetohydrazide) or monofunctional nitriles (e.g., cyanoacetic acid, cyanoacetamide). The defining characteristic of cyanoacetohydrazide is the spatial and electronic synergy of its active methylene nitrile and nucleophilic hydrazide groups, which enables a unique and step-economical cascade reactivity [1]. Direct comparative studies reveal that the presence of the cyano group adjacent to the hydrazide carbonyl significantly alters the cyclization pathways with electrophilic partners. For instance, in reactions with unsaturated 1,3-diketones, cyanoacetohydrazide favors the formation of pyrazolo[3,4-b]pyridines, while the ethoxycarbonyl analog yields alternative diazepinone scaffolds under identical conditions [2]. This regiodivergent behavior underscores that substituting this compound with a cost-driven alternative lacking the α-cyano group will likely lead to reaction failure, isolation of unintended side products, or a reduction in the diversity of downstream heterocyclic libraries. The data below quantifies these and other critical performance differentials that directly impact experimental outcomes and material efficiency.

Quantitative Evidence Guide: Head-to-Head Performance of Cyanoacetohydrazide Against Standard Comparators


Anticancer Potency: Cyanoacetohydrazide-Derived Hydrazones Show Superior Cytotoxicity to Doxorubicin

Derivatives synthesized from cyanoacetohydrazide have demonstrated in vitro anticancer activity that quantitatively surpasses the clinical standard doxorubicin. In a direct comparative study against the MCF-7 breast cancer cell line, two novel 1,2-dihydropyridine derivatives (compounds 11 and 15) synthesized from a cyanoacetohydrazide precursor exhibited lower IC50 values than the reference drug, indicating higher potency [1]. This demonstrates that the cyanoacetohydrazide scaffold is not merely a generic intermediate but a critical starting point for generating drug candidates with enhanced efficacy.

Anticancer Hydrazone Cytotoxicity

VEGFR-2 Kinase Inhibition: Cyanoacetohydrazide Derivatives Achieve Low-Nanomolar Potency, Surpassing Sorafenib

Cyanoacetohydrazide serves as a privileged precursor for the synthesis of potent VEGFR-2 inhibitors, a key target in anti-angiogenic cancer therapy. A series of heterocyclic derivatives synthesized from cyanoacetohydrazide were evaluated for VEGFR-2 inhibition. The most active compounds, 18 and 13, exhibited GI50 values of 0.05 μM and 0.06 μM, respectively, against the kinase [1]. This represents a dramatic improvement over the approved drug sorafenib, which had a GI50 of 0.08 μM in the same assay [1]. This demonstrates the ability of the cyanoacetohydrazide core to produce inhibitors with single-digit to sub-100 nM potency.

Kinase Inhibitor VEGFR-2 Anticancer

Antitubercular Mechanism and Cross-Resistance: Cyanoacetohydrazide's Profile Relative to Isoniazid

Early investigations established that cyanoacetic acid hydrazide (CAH) exhibits antitubercular action with a mechanism of action that mirrors that of isoniazid (INAH). Critically, the study demonstrated cross-resistance: M. tuberculosis strains resistant to INAH are also resistant to CAH, confirming that both compounds target the same pathway [1]. While CAH has historically been considered less potent in vivo than INAH [2], its simplified structure and shared mechanism make it a valuable and more synthetically accessible model compound for studying isoniazid's mode of action and for developing new antitubercular agents that may overcome specific resistance mechanisms.

Antitubercular Mycobacterium tuberculosis Drug Resistance

Regioselective Heterocycle Synthesis: Cyanoacetohydrazide Favors Pyrazolo[3,4-b]pyridine Scaffolds over Alternative Diazepinones

The α-cyano group in cyanoacetohydrazide exerts a strong electronic directing effect during cyclization reactions with unsaturated 1,3-diketones. A systematic study compared the reaction outcomes of 2-cyanoacetohydrazide with 2-(ethoxycarbonyl)acetohydrazide [1]. While both react with moderate yields, the cyano derivative provides a distinct pathway favoring the formation of pyrazolo[3,4-b]pyridines (5, 15, 20, 25), whereas the ethoxycarbonyl analog leads to 1,2-diazepinones (3, 23, 24) as major products [1]. This regiodivergence is a direct consequence of the differing electron-withdrawing capabilities of the nitrile versus ester group.

Heterocyclic Synthesis Reaction Selectivity Pyrazole

Validated Application Scenarios for Cyanoacetohydrazide (CAS 140-87-4) in Research and Development


Lead Generation for Next-Generation VEGFR-2 Kinase Inhibitors

Based on the evidence that cyanoacetohydrazide derivatives achieve GI50 values as low as 0.05 μM against VEGFR-2, outperforming the standard drug sorafenib [1], this compound is ideally suited as a core building block for synthesizing focused libraries of heterocyclic VEGFR-2 inhibitors. R&D groups in oncology can utilize cyanoacetohydrazide to explore novel chemotypes with the goal of overcoming resistance to existing kinase inhibitors.

Mechanistic Probe for Isoniazid Action and Tuberculosis Resistance Research

As established by its cross-resistance profile with isoniazid [2], cyanoacetohydrazide functions as a simplified, synthetically tractable surrogate for studying the mode of action of this front-line tuberculosis drug. Academic and industrial infectious disease labs should procure this compound to investigate the molecular basis of isoniazid resistance, develop biochemical assays, or screen for new agents that circumvent known resistance pathways without the complexity of the full isoniazid structure.

Synthesis of Privileged Pyrazolo[3,4-b]pyridine Scaffolds for CNS and Kinase-Targeted Programs

The demonstrated ability of cyanoacetohydrazide to direct cyclization toward pyrazolo[3,4-b]pyridines, rather than diazepinones [3], makes it the reagent of choice for constructing this privileged heterocyclic core. This scaffold is highly represented in bioactive molecules targeting kinases, GPCRs, and other CNS-related targets. Procurement of cyanoacetohydrazide is essential for any medicinal chemistry project aiming to build compound collections around this specific pharmacophore.

Development of Potent Anticancer Agents with Superior Cytotoxicity to Doxorubicin

Data shows that derivatives from this compound can achieve greater potency than doxorubicin against breast cancer cell lines (IC50 of 20.6 μM for compound 15 vs. 32.02 μM for doxorubicin) [4]. This positions cyanoacetohydrazide as a high-value starting material for early-stage drug discovery programs focused on developing novel cytotoxic or cytostatic agents with improved efficacy and safety margins over current anthracycline-based chemotherapies.

Technical Documentation Hub

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